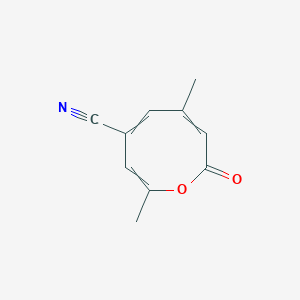
4,8-Dimethyl-2-oxo-2H-oxocine-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8-Dimethyl-2-oxo-2H-oxocine-6-carbonitrile is a heterocyclic compound characterized by its unique ring structure containing oxygen and nitrogen atoms. Heterocyclic compounds like this one are known for their diverse chemical properties and wide range of applications in various fields, including medicinal chemistry, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dimethyl-2-oxo-2H-oxocine-6-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under dual-frequency ultrasonication. This method yields high purity products and is considered environmentally friendly .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of catalysts and solvents that are both efficient and environmentally benign is crucial in industrial settings to ensure sustainability and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
4,8-Dimethyl-2-oxo-2H-oxocine-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form oximes or hydrazones, depending on the reagents used.
Reduction: Reduction reactions can convert the nitrile group to primary amines under specific conditions.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydroxylamine or hydrazine in the presence of an acid catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oximes and Hydrazones: Formed through oxidation reactions.
Primary Amines: Resulting from reduction of the nitrile group.
Substituted Derivatives: Various derivatives depending on the nucleophile used in substitution reactions
Aplicaciones Científicas De Investigación
4,8-Dimethyl-2-oxo-2H-oxocine-6-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of bioactive molecules with potential anticancer, antiviral, and antibacterial properties.
Materials Science: This compound is utilized in the development of new materials with unique electronic and optical properties.
Agrochemicals: It serves as an intermediate in the synthesis of pesticides and herbicides.
Biological Studies: Researchers use this compound to study enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 4,8-Dimethyl-2-oxo-2H-oxocine-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of cell proliferation, modulation of immune responses, and disruption of microbial growth .
Comparación Con Compuestos Similares
Similar Compounds
2-Oxo-2H-chromene-3-carbonitriles: Known for their antimicrobial and anticancer properties.
Pyrrolopyrazine Derivatives: Exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory effects.
2,4-Disubstituted Thiazoles: Used in medicinal chemistry for their antimicrobial properties.
Uniqueness
4,8-Dimethyl-2-oxo-2H-oxocine-6-carbonitrile stands out due to its specific ring structure and the presence of both oxygen and nitrogen atoms, which confer unique chemical properties and reactivity. This makes it a valuable compound for the synthesis of diverse bioactive molecules and materials .
Propiedades
Número CAS |
92885-05-7 |
|---|---|
Fórmula molecular |
C10H9NO2 |
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
2,6-dimethyl-8-oxooxocine-4-carbonitrile |
InChI |
InChI=1S/C10H9NO2/c1-7-3-9(6-11)5-8(2)13-10(12)4-7/h3-5H,1-2H3 |
Clave InChI |
SWGKSQHGNKUHGB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC(=CC(=C1)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(Diethylamino)-2-methylphenyl]-N'-(2-hydroxyphenyl)urea](/img/structure/B14348710.png)



![5-Methyl-6-{(E)-[(phenanthren-9-yl)imino]methyl}quinazoline-2,4-diamine](/img/structure/B14348729.png)







